Palmatoside A
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a field dedicated to the study of chemical compounds produced by living organisms. wikipedia.org These substances, found in nature, can be isolated from a variety of sources, including plants, animals, and microorganisms. wikipedia.org The discipline often focuses on organic compounds that arise from primary or secondary metabolic pathways. wikipedia.org Natural products are of significant interest due to their structural diversity and their potential for development as lead compounds in drug discovery. wikipedia.org
Palmatoside A is a furanoid diterpene glucoside, placing it firmly within the realm of natural product chemistry. researchgate.netmdpi.com It has been isolated from several plant species, including Neocheiropteris palmatopedata, Jateorhiza palmata (Colombo root), and Tinospora cordifolia. vulcanchem.com The process involves extraction from the plant material, followed by chromatographic separation to isolate the pure compound. iau.ir Its complex structure, featuring a diterpene core linked to a glucose molecule, makes it a subject of interest for structural elucidation and synthetic chemistry. researchgate.netontosight.ai
Significance of Diterpene Glycosides in Academic Inquiry
Diterpene glycosides represent a large and structurally diverse class of natural products that have garnered significant attention in academic research. mdpi.comshu.ac.uk These compounds consist of a diterpene aglycone linked to a sugar moiety. mdpi.com Their importance stems from the wide array of potent biological activities they exhibit, which has made them valuable targets for biomedical investigation. shu.ac.uk
The academic significance of diterpene glycosides is highlighted by the promising therapeutic potential of many of its members. For instance, compounds like eleutherobins show potent anti-mitotic effects, while pseudopterosins and fuscosides are known for their strong anti-inflammatory properties. shu.ac.uk Other diterpene glycosides have demonstrated cytotoxic, antimicrobial, and proangiogenic activities. mdpi.com The structural complexity and varied biological functions of this class of compounds make them a rich source for discovering new therapeutic agents. agriculturejournals.cz Researchers are actively exploring diterpene glycosides for their potential in treating conditions such as cancer and inflammatory diseases. mdpi.comrsc.org Furthermore, some diterpene glycosides are studied for their utility as natural solubilizers, capable of enhancing the water solubility of poorly soluble drugs, which is a significant challenge in the pharmaceutical industry. google.com
Overview of Current Research Landscape for this compound
The research landscape for this compound primarily revolves around its isolation, structural characterization, and the investigation of its biological activities. Initially isolated from plants like Jateorhiza palmata and Tinospora cordifolia, its structure was elucidated using advanced spectroscopic techniques, particularly 2D NMR. researchgate.netglobalauthorid.com
A significant focus of current research is on the anti-inflammatory properties of this compound. In vitro studies have demonstrated its ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activity. vulcanchem.com Specifically, at a concentration of 10 μg/ml, this compound showed a 52% inhibition of NF-κB activation. vulcanchem.com This mechanism is central to its potential as an anti-inflammatory agent. vulcanchem.com
Computational studies, such as molecular docking, have been employed to predict the molecular targets of this compound and to understand its mechanism of action at a molecular level. vulcanchem.comresearchgate.net These studies suggest potential interactions with key proteins involved in inflammatory pathways, such as the NF-κB p105 subunit and Hypoxia-Inducible Factor 1 Alpha (HIF-1α). vulcanchem.com Research is also exploring synthetic modifications, like acetylation, to potentially enhance its bioavailability and permeability across cell membranes. vulcanchem.com Comparative analyses with its structural analogues, such as Palmatoside B and C, are also being conducted to understand structure-activity relationships. vulcanchem.com
Data Tables
Table 1: Biological Activity of this compound
| Biological Target | Activity | Concentration | Source Organism | Citation |
|---|---|---|---|---|
| TNF-α-induced NF-κB activity | 52% inhibition | 10 μg/ml | N. palmatopedata | vulcanchem.com |
| COX-1 enzyme | 52% inhibition | 10 μg/ml | N. palmatopedata | vulcanchem.com |
Table 2: Predicted Molecular Targets for this compound
| Molecular Target | Binding Probability | Citation |
|---|---|---|
| Nuclear Factor NF-κB p105 Subunit | 96.37% | vulcanchem.com |
| Hypoxia-Inducible Factor 1 Alpha (HIF-1α) | 92.92% | vulcanchem.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palmatoside B |
| Palmatoside C |
| Palmatoside D |
| Palmatoside E |
| Palmatoside F |
| Palmatoside G |
| Diterpene Glycosides |
| Kaempferol glycosides |
| Sterebellosides A–F |
| Eleutherobins |
| Pseudopterosins |
| Fuscosides |
| Calyculaglycosides |
| Rubusoside |
| Rebaudioside A |
| Steviol monoside |
| Stevioside |
| Paclitaxel |
| Camptothecin |
| Curcumin |
| Tanshinone IIA |
| Capsaicin |
| Cyclosporine |
| Erythromycin |
| Nystatin |
| Itraconazole |
| Celecoxib |
| Artemisinin |
| Lumefantrine |
| Artemether |
| Mefloquine |
| Amodiaquine |
| Sulfadoxine/pyrimethamine |
| Dulcoside A |
| Steviolbioside |
| Naphthopyran glycosides |
| Gingerols |
| Gingerdiols |
| Gingerdione |
| Shogaols |
| Zingiberine |
| Giloin |
| Berberine |
| Tinosporin |
| Tinosporin acid |
| Gallic acid |
| Cordifoliside D |
| Cordifoliside E |
| Cordifolide A |
| Cordifolides B and C |
| Cotylenins |
| Cotylenin A |
| Cotylenol |
| Cordiofolioside A |
| Ecdysterone |
| Syringin |
| Palmatine (B190311) |
| Cordioside |
| Tinocrisposide |
| Tembetarine |
| Tinocordiside |
| Columbin |
| Tinosporide |
| N-trans-feruloyl-tyramine-diacetate |
| Amritoside A |
| Amritoside B |
| Amritoside C |
| Tinocordifolin |
| Maslinic acid |
| Saponarin |
| Jateorin |
| Isojateorin |
| Fibrauretin A |
| Fibrauretinoside A |
| epi-Fibrauretinoside A |
| epi-12-palmatoside G |
| Fibraurecdyside A |
| Afzelin |
| Serinocyclins A and B |
| Tauramamide |
| Sagitone |
| Fibleucin |
| Tinophylloloside |
| Epitinophylloloside |
Properties
CAS No. |
100899-58-9 |
|---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChI Key |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Palmatoside a
Botanical and Phytogeographical Sources of Palmatoside A and Related Compounds
This compound and structurally similar furanoditerpenoid glycosides are primarily found in plants belonging to the Menispermaceae family.
Isolation from Jateorhiza palmata
Jateorhiza palmata, commonly known as Colombo root, is a significant botanical source of this compound. mdpi.commagtechjournal.com This tropical climbing vine, native to Eastern and Southern Africa, contains a variety of furanoditerpenoid lactones which contribute to the root's bitter taste. magtechjournal.com The initial isolation and structure elucidation of this compound was reported from this plant. nih.gov Besides this compound, other related furanoid diterpene glucosides have been separated from J. palmata, including Palmatoside B, C, D, E, F, and G. researchgate.netmdpi.com
Isolation from Tinospora cordifolia
Tinospora cordifolia, a medicinal plant used extensively in traditional Ayurvedic medicine, is another source of furanoditerpenoid glycosides. dergipark.org.tr While this compound has been identified as a minor constituent in this plant, it is more known for a diverse array of related compounds. mdpi.comnih.gov Chemical investigations of Tinospora cordifolia have led to the isolation of numerous norditerpene and diterpene furan (B31954) glycosides. ontosight.aitandfonline.com Notable related compounds isolated from its stems include Palmatoside C and Palmatoside F, whose structures were elucidated using 2D NMR spectroscopy. wikipedia.orgaltmedrev.comgsconlinepress.com Other glycosides such as cordifoliosides, amritosides, and cordioside have also been reported. nih.govontosight.aitandfonline.comresearchgate.net
Isolation from Matricaria chamomilla
Matricaria chamomilla (German chamomile) is a well-known medicinal herb from the Asteraceae family. Its chemical profile is dominated by flavonoids (like apigenin (B1666066) and luteolin), terpenoids (including sesquiterpenes such as chamazulene (B1668570) and α-bisabolol), and coumarins. nih.govontosight.aihorseremedy.euresearchgate.net The vast majority of phytochemical studies on M. chamomilla focus on these compound classes. mdpi.commagtechjournal.comresearchgate.netresearchgate.net While furanoditerpenoid glycosides are not characteristic constituents of chamomile, at least one review has listed this compound among the active ingredients of the plant. wikipedia.org
Table 1: Botanical Sources of this compound and Related Compounds
| Plant Species | Family | Relevant Compounds Isolated | References |
|---|---|---|---|
| Jateorhiza palmata | Menispermaceae | This compound, Palmatosides B-G | researchgate.net, mdpi.com, magtechjournal.com, mdpi.com, nih.gov, |
| Tinospora cordifolia | Menispermaceae | This compound (minor), Palmatosides C & F, Cordifoliosides, Amritosides | mdpi.com, ontosight.ai, wikipedia.org, nih.gov, altmedrev.com, gsconlinepress.com |
| Matricaria chamomilla | Asteraceae | This compound (mentioned in select literature) | wikipedia.org, |
Advanced Extraction and Fractionation Techniques
The isolation of this compound begins with the extraction of crude phytochemicals from the plant material, followed by fractionation to separate compounds based on their polarity.
Modern extraction methods offer improvements over traditional techniques by reducing solvent consumption and increasing efficiency. These advanced techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).
A widely used and effective conventional approach for furanoditerpenoids involves solvent extraction followed by liquid-liquid partitioning. For instance, the powdered plant material can be extracted with aqueous ethanol (B145695) (e.g., 80% EtOH). horseremedy.eu The resulting crude extract is then suspended in water and partitioned successively with a series of organic solvents of increasing polarity. horseremedy.eu This process typically involves:
n-hexane: To remove highly nonpolar compounds like fats and waxes.
Ethyl acetate (B1210297): This fraction is often enriched with moderately polar compounds, including many furanoditerpenoids. horseremedy.eu
n-butanol: To isolate highly polar glycosides that remain in the aqueous layer. altmedrev.com
This fractionation provides simplified mixtures that are suitable for further purification.
Chromatographic Purification Strategies for this compound Isolation
Following extraction and fractionation, chromatographic techniques are essential for the purification of individual compounds like this compound from the enriched fractions.
Column Chromatography Applications
Column chromatography is a fundamental and widely used method for purifying phytochemicals. The separation is based on the differential adsorption of compounds to a stationary phase while a mobile phase flows through the column.
For the isolation of furanoditerpenoid glycosides, silica (B1680970) gel is the most common stationary phase. The separation process involves:
Packing: A glass column is packed with silica gel.
Loading: The concentrated fraction (e.g., the ethyl acetate fraction) is loaded onto the top of the column.
Elution: A sequence of solvents or solvent mixtures (mobile phase) with gradually increasing polarity is passed through the column. A common gradient might start with a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and gradually introduce a more polar solvent like ethyl acetate or methanol (B129727).
Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the target compound. Often, these fractions require further purification steps using other chromatographic methods like Sephadex LH-20 column chromatography (a size-exclusion method) or preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), to yield the pure compound. horseremedy.eu
Preparative Thin-Layer Chromatography (TLC) Approaches
Preparative Thin-Layer Chromatography (Prep-TLC) is a purification technique suitable for the isolation of small quantities (typically 10-100 mg) of compounds from complex mixtures, such as plant extracts. rochester.eduresearchgate.netchemrxiv.org While specific protocols for this compound are not detailed in the provided sources, the general methodology is a well-established practice for natural product isolation. nih.gov
The process begins with the application of a concentrated solution of the crude extract as a thin, uniform line near the bottom of a TLC plate coated with a thick layer (0.5–2.0 mm) of an adsorbent like silica gel. rochester.eduwikipedia.org The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), which travels up the plate by capillary action. wikipedia.org This development step separates the components of the mixture based on their differing affinities for the stationary and mobile phases. wikipedia.org
After development, the separated compound bands are visualized, often using UV light. rochester.edu The band corresponding to the target compound, in this case, this compound, is marked. A sharp tool, such as a razor blade, is used to scrape the silica gel containing the desired compound from the glass plate. rochester.educhemrxiv.org Finally, the compound is recovered by washing the collected silica with a polar solvent to elute the pure product, which is then concentrated by evaporating the solvent. rochester.edu This method is valued for its simplicity, cost-effectiveness, and speed in obtaining purified compounds from natural sources. researchgate.netnih.gov
Isolation of Structurally Related Palmatosides (e.g., Palmatoside C, F, G)
Several structurally related furanoid diterpene glucosides, known as palmatosides, have been isolated from various plants, primarily within the Menispermaceae family.
Palmatoside C: This compound has been isolated from the stems of Tinospora cordifolia. researchgate.netijariit.comnih.gov In one instance, Palmatoside C was isolated as its tetraacetate from the n-butanol fraction of the plant extract. researchgate.net It has also been co-isolated with Palmatoside D from Jateorhiza palmata. mdpi.comsemanticscholar.org More recently, its presence was confirmed in the genus Tinospora. mdpi.comsemanticscholar.org
Palmatoside F: Similar to Palmatoside C, Palmatoside F has been isolated from Tinospora cordifolia as a tetraacetate from the n-butanol fraction of the stem extract. researchgate.netijariit.comnih.goviau.iriau.ir Its occurrence has also been noted in Tinospora smilacina. researchgate.net
Palmatoside G: This glycoside was identified and isolated from the plant Tinospora bakis. mdpi.com Additionally, a related compound, epi-12-palmatoside G, has been isolated from the stems of Fibraurea tinctoria. smolecule.comacs.org
The isolation of these related palmatosides generally follows a standard procedure for natural product extraction. The plant material is typically powdered and extracted with a solvent like methanol or 80% ethanol. mdpi.comiau.ir The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. mdpi.comsemanticscholar.org Further purification is achieved through column chromatography on silica gel or Sephadex LH-20. nih.gov
Structural Characterization and Elucidation of Palmatoside a
Spectroscopic Analysis for Structural Determination
The precise structure of Palmatoside A has been pieced together using data from multiple spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC, and ROESY) have been instrumental in assigning the complex array of protons and carbons within the molecule. nih.gov
Initial ¹H and ¹³C NMR spectra, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helped to establish the molecular formula as C₃₅H₄₂O₁₇. nih.gov The spectra revealed characteristic signals for a flavonoid structure, including two singlet aromatic protons and four ortho-coupled aromatic protons, indicating a p-substituted B-ring. nih.gov
Further detailed analysis using 2D NMR techniques was crucial for the complete assignment of the molecule's complex structure. nih.gov For instance, Heteronuclear Multiple Bond Correlation (HMBC) was used to determine the location of an acetoxy group by observing the correlation between the acetyl carbonyl resonance and a specific proton on the glucose residue. nih.gov The comprehensive use of ¹H-¹H COSY, HSQC, HMBC, and ROESY spectral data allowed for the total assignment of all proton and carbon signals. nih.gov
In related studies of similar compounds isolated from Tinospora species, extensive 1D and 2D NMR studies were also pivotal in achieving complete NMR assignments and structural elucidation. niscpr.res.inresearchgate.netamrita.edu These techniques are essential for differentiating between closely related isomers, such as this compound and Palmatoside B, where the primary difference lies in the position of an acetoxy group. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| Aglycone (Kaempferol) | ||
| 2 | 158.5 (s) | |
| 3 | 135.8 (s) | |
| 4 | 180.0 (s) | |
| 5 | 163.2 (s) | |
| 6 | 100.3 (d) | 6.22 (s) |
| 7 | 166.4 (s) | |
| 8 | 95.2 (d) | 6.39 (s) |
| 9 | 159.3 (s) | |
| 10 | 105.9 (s) | |
| 1' | 123.1 (s) | |
| 2' | 132.3 (d) | 7.76 (d, 8.5) |
| 3' | 117.0 (d) | 6.95 (d, 8.5) |
| 4' | 161.8 (s) | |
| 5' | 117.0 (d) | 6.95 (d, 8.5) |
| 6' | 132.3 (d) | 7.76 (d, 8.5) |
| Rhamnose | ||
| 1'' | 103.5 (d) | 5.40 (d, 1.5) |
| 2'' | 72.3 (d) | 4.15 (m) |
| 3'' | 80.5 (d) | 4.41 (dd, 9.5, 3.0) |
| 4'' | 78.4 (d) | 3.86 (t, 9.5) |
| 5'' | 70.1 (d) | 3.82 (m) |
| 6'' | 18.2 (q) | 1.15 (d, 6.0) |
| Glucose | ||
| 1''' | 106.1 (d) | 4.45 (d, 8.0) |
| 2''' | 76.5 (d) | 3.51 (m) |
| 3''' | 78.4 (d) | 3.65 (m) |
| 4''' | 72.0 (d) | 3.39 (m) |
| 5''' | 76.2 (d) | 3.49 (m) |
| 6'''a | 64.9 (t) | 4.38 (dd, 12.0, 2.0) |
| 6'''b | 4.23 (dd, 12.0, 5.5) | |
| Acyl Group 1 | ||
| 1'''' | 208.9 (s) | |
| 2'''' | 53.4 (t) | 2.87 (s) |
| 3'''' | 31.9 (s) | |
| 4'''' | 29.8 (q) | 2.18 (s) |
| 5'''' | 29.8 (q) | |
| Acyl Group 2 | ||
| CO | 172.6 (s) | |
| CH₃ | 21.1 (q) | 1.99 (s) |
Data derived from studies on this compound isolated from Neocheiropteris palmatopedata. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and formula of a compound. broadinstitute.orgplasmion.com For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to establish its molecular formula as C₃₅H₄₂O₁₇. nih.gov This technique provides a highly accurate mass measurement, which, in conjunction with NMR data, confirms the elemental composition of the molecule. nih.govnih.gov
The process of mass spectrometry involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). broadinstitute.orgwikipedia.org The resulting mass spectrum plots the intensity of the ion signal against the m/z ratio, allowing for the determination of the molecular weight. wikipedia.org In the case of this compound, the HRESIMS data was crucial in confirming the molecular formula suggested by NMR analysis. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgmeasurlabs.com The IR spectrum of a related compound showed broad absorption peaks at 3360 and 1040 cm⁻¹, which are indicative of the glycosidic nature of the molecule. ajol.info While specific IR data for this compound is not detailed in the provided context, IR spectroscopy would be used to confirm the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group from the flavonoid's C4-ketone and the acetyl group, aromatic rings (C=C stretching), and ether linkages (C-O stretching) within the glycosidic bonds and the furanoditerpene core. wikipedia.orgmsu.edu The complexity of the IR spectrum in the fingerprint region (1450 to 600 cm⁻¹) provides a unique pattern that can help in the identification of the compound. msu.edu
Comparative Structural Analysis with other Diterpene Glycosides
This compound is part of a larger family of furanoid diterpene glucosides. researchgate.net Comparing its structure to other related compounds, such as Palmatoside B, Palmatoside C, and Palmatoside D, provides valuable insights into structure-activity relationships. nih.govvulcanchem.comontosight.ai
Palmatoside B has the same molecular formula as this compound (C₃₅H₄₂O₁₇) but differs in the location of the acetoxy group on the glucose moiety. nih.gov This subtle structural difference can lead to variations in their biological activities. vulcanchem.com
Palmatoside C and Palmatoside D are other related diterpene glycosides. nih.govontosight.ai The core structure of these compounds is often a clerodane diterpene, and they differ in the substitution patterns and the nature of the glycosidic linkages. nih.govresearchgate.net For instance, the analysis of Cordifolides B and C, which are comparable to Palmatoside C, revealed differences in the orientation of the furan (B31954) ring attached to the diterpene core. nih.gov These structural variations among the palmatosides and related diterpene glycosides highlight the chemical diversity within this class of natural products. mdpi.com
Biosynthetic Investigations of Palmatoside a
Proposed Biosynthetic Pathways for the Diterpene Core
The carbon skeleton of Palmatoside A is a clerodane diterpene. Diterpenes are a class of C20 terpenes biosynthesized from four isoprene (B109036) units. wikipedia.org The generally accepted pathway for the formation of the clerodane core begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgrsc.org
The biosynthesis proceeds through several key stages:
Cyclization of GGPP: The pathway is initiated by a class II diterpene synthase (diTPS), which catalyzes the proton-initiated cyclization of the linear GGPP molecule. nih.govbiorxiv.org This cyclization forms a bicyclic labdane-type carbocation intermediate, specifically a labdadienyl/copalyl pyrophosphate (CPP) isomer. rsc.org
Rearrangement to the Clerodane Skeleton: Following the initial cyclization, the labdane (B1241275) intermediate undergoes a series of characteristic rearrangements. rsc.org This involves concerted or stepwise migrations of a hydride and two methyl groups from C-4 to C-5 and from C-8 to C-9 on the decalin ring system. nih.gov This rearrangement is the defining step that establishes the neo-clerodane scaffold. rsc.org The isolation of partially rearranged labdane compounds in nature supports this proposed pathway. nih.gov
Further Modifications: After the core skeleton is formed, it is typically acted upon by class I diTPSs, which cleave the pyrophosphate group and can initiate further cyclizations or rearrangements. nih.gov However, for many clerodanes, the subsequent modifications are primarily oxidative.
The initial steps leading to the clerodane scaffold are summarized below.
| Step | Precursor | Key Enzyme Class | Product | Description |
| 1 | Geranylgeranyl Pyrophosphate (GGPP) | Class II Diterpene Synthase (diTPS) | Labdadienyl/Copalyl Pyrophosphate (CPP) Intermediate | Proton-initiated cyclization of the linear C20 precursor to form a bicyclic intermediate. biorxiv.orgcas.cn |
| 2 | Labdadienyl/Copalyl Pyrophosphate (CPP) Intermediate | Class II Diterpene Synthase (diTPS) | Clerodane Diterpene Skeleton | Rearrangement of the carbocation intermediate via hydride and methyl shifts to form the characteristic clerodane scaffold. rsc.orgnih.gov |
Elucidation of Glycosylation Mechanisms
Glycosylation is a critical final step in the biosynthesis of this compound, where a sugar moiety is attached to the diterpene aglycone. This process is catalyzed by enzymes known as glycosyltransferases (GTs). frontiersin.orgnih.gov Specifically, the Uridine Diphosphate (UDP)-dependent glycosyltransferases (UGTs) are responsible for the glycosylation of a vast array of plant secondary metabolites, including terpenoids. mdpi.comsciencereviews.info
The glycosylation reaction involves:
The Acceptor: The clerodane diterpene aglycone, which possesses a hydroxyl group that serves as the attachment point for the sugar.
The Donor: An activated sugar molecule, typically a nucleotide sugar such as UDP-glucose. mdpi.com
The Enzyme: A specific UGT that recognizes both the diterpene acceptor and the nucleotide sugar donor. numberanalytics.com
The enzyme facilitates the transfer of the glycosyl group (e.g., glucose) from the UDP-sugar to the hydroxyl group of the aglycone, forming a glycosidic bond. frontiersin.org This reaction enhances the water solubility and stability of the compound and can profoundly alter its biological activity. sciencereviews.info The specificity of the UGT determines which hydroxyl group on the aglycone is glycosylated and what sugar is transferred, contributing to the vast diversity of naturally occurring glycosides. numberanalytics.com
| Component | Role in Glycosylation | Example Compound |
| Aglycone Acceptor | The non-sugar portion of the molecule that receives the sugar moiety. | Clerodane Diterpene |
| Sugar Donor | Provides the sugar unit for the glycosidic bond. | UDP-glucose |
| Enzyme | Catalyzes the transfer of the sugar from the donor to the acceptor. | UDP-glycosyltransferase (UGT) |
| Product | The final glycosylated molecule. | This compound |
Isotopic Labeling Studies in Pathway Delineation
Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway, providing definitive evidence for proposed biosynthetic routes. nih.govviper.ac.in This methodology involves feeding an organism or cell culture with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H). sigmaaldrich.comrsc.org The labeled precursor is incorporated into downstream metabolites, and the position and extent of labeling in the final product are analyzed, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govnih.gov
For the biosynthesis of a clerodane diterpene like the aglycone of this compound, labeling studies would typically involve:
Feeding with Labeled Precursors: Supplying the plant or a relevant cell culture with simple, isotopically labeled molecules that enter primary metabolism, such as [¹³C]-glucose or [1-¹³C]-acetate. sigmaaldrich.com Glucose enters the plastidial MEP pathway that produces GGPP, while acetate (B1210297) can be incorporated via the MVA pathway. viper.ac.in
Isolation and Analysis: After a period of incubation, this compound and its intermediates are extracted.
Signal Detection: ¹³C-NMR analysis of the isolated compound reveals which carbon atoms are enriched with ¹³C. The specific pattern of enrichment provides a map of how the precursor's atoms were assembled to form the complex diterpene skeleton. nih.gov
For instance, isotopic labeling studies on Salvinorin A, another clerodane diterpene, confirmed its origin from GGPP and helped elucidate the specific rearrangements involved in its formation. biorxiv.org Similar studies are essential to definitively confirm the proposed pathway for the this compound aglycone. rsc.org
| Isotopic Tracer | Entry Point in Metabolism | Information Gained |
| [U-¹³C]-Glucose | Primary metabolism, precursor to the MEP pathway for isoprenoid synthesis. sigmaaldrich.com | Traces the complete carbon skeleton back to its fundamental building blocks. |
| [1-¹³C]-Acetate | Precursor for the MVA pathway. viper.ac.in | Delineates the contribution of the mevalonate (B85504) pathway to the biosynthesis of isoprenoid units. |
| ¹⁴CO₂ | Photosynthesis, incorporated into all primary metabolites. | Confirms de novo synthesis and tracks the overall flow of carbon into secondary metabolites. |
| ²H₂O (Heavy Water) | Incorporated during enzymatic reactions involving water or proton exchange. | Provides insight into the mechanisms of specific enzymatic steps, such as cyclizations and reductions. |
Enzymatic Biotransformations Relevant to this compound Biosynthesis
The biosynthesis of this compound from the initial clerodane skeleton is a process of enzymatic biotransformation. pharmacologycanada.org This involves a series of tailoring reactions that modify the core structure to produce the final, functional molecule. The key enzyme families involved in these biotransformations are Cytochrome P450 monooxygenases (CYPs) and the previously mentioned glycosyltransferases (GTs).
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for most of the oxidative modifications of terpene scaffolds. nih.gov In the context of this compound biosynthesis, CYPs would catalyze regio- and stereospecific hydroxylation reactions at various positions on the clerodane ring system. These hydroxylations are crucial as they not only contribute directly to the final structure but also create the sites necessary for subsequent glycosylation. nih.gov
Glycosyltransferases (GTs): As detailed in section 4.2, these enzymes complete the biosynthesis by attaching a sugar moiety. This biotransformation is a critical step that significantly impacts the compound's properties. brewer-world.com
The sequential action of diTPSs, CYPs, and GTs forms a biosynthetic pathway that generates structural diversity from a common precursor. nih.gov Understanding these enzymatic steps is key to potentially harnessing them for the biotechnological production of valuable compounds like this compound. uzh.ch
| Enzyme Class | Type of Reaction | Role in this compound Biosynthesis |
| Diterpene Synthase (diTPS) | Cyclization / Rearrangement | Forms the foundational clerodane carbon skeleton from GGPP. nih.gov |
| Cytochrome P450 (CYP) | Oxidation (e.g., Hydroxylation) | Adds functional groups (hydroxyls) to the clerodane skeleton, creating the aglycone. nih.gov |
| Glycosyltransferase (GT) | Glycosylation | Attaches a sugar moiety to a hydroxyl group on the aglycone. mdpi.com |
Chemical Synthesis of Palmatoside a and Analogues
Total Synthesis Strategies for the Palmatoside A Aglycone
The total synthesis of a complex aglycone, the non-carbohydrate core of a glycoside, is a primary focus in natural product synthesis. rsc.org Strategies often aim to construct the core ring system and install the requisite functional groups in a highly controlled manner. While a dedicated total synthesis for the this compound aglycone is not extensively documented, general strategies for related polycyclic structures, such as angular triquinanes, provide a blueprint for potential approaches. dicp.ac.cn
Key strategies that could be applied to the synthesis of the this compound aglycone include:
Intramolecular Cycloadditions: Reactions like the Diels-Alder or [5+2] cycloadditions can be employed to rapidly build the fused ring systems characteristic of many terpenoid aglycones. dicp.ac.cn
Skeletal Rearrangements: The use of rearrangement cascades, such as pinacol (B44631) or Wolff rearrangements, can facilitate the construction of congested and complex carbocyclic skeletons from more accessible precursors. dicp.ac.cn
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or terpenes, to introduce stereocenters that are retained throughout the synthetic sequence. This strategy has been explored for the synthesis of other complex natural product aglycones. olemiss.edu
Olefin Metathesis: Ring-closing metathesis is a powerful tool for forming cyclic structures, and its application in natural product synthesis is widespread. For instance, a Grubbs olefin metathesis was successfully used to install a key C4-C5 olefin in the synthetic strategy toward ascaulitoxin (B1249173) aglycone. olemiss.edu
The development of a successful total synthesis requires careful planning and often involves a combination of these powerful reactions to achieve the target molecule with high efficiency and stereocontrol. rsc.orgdicp.ac.cn
Stereoselective Glycosylation Methodologies
Attaching the carbohydrate moiety to the aglycone with precise control over the stereochemistry of the new bond (the anomeric center) is a critical and often challenging step in the synthesis of glycosides. rsc.org The outcome of a glycosylation reaction is highly dependent on the choice of glycosyl donor, acceptor, promoter (catalyst), and solvent. rsc.orgfrontiersin.org
A variety of methods have been developed to achieve stereoselective glycosylation:
Neighboring Group Participation: A participating functional group at the C-2 position of the glycosyl donor (like an acyl group) can shield one face of the molecule, leading to the preferential formation of 1,2-trans-glycosides. frontiersin.org
Catalyst and Solvent Effects: The choice of catalyst and solvent system can dramatically influence the stereochemical outcome. For example, (salen)Co catalysts have been used for the synthesis of 1,2-trans-glycosides, with selectivity tunable by the choice of nitrile or ether solvents. frontiersin.org Similarly, nitrosyl tetrafluoroborate (B81430) (NOBF₄) has been employed as a non-metallic catalyst for activating glycosyl trichloroacetimidate (B1259523) donors, with solvent mixtures influencing the cis/trans selectivity. organic-chemistry.org
Advanced Glycosyl Donors: The nature of the leaving group on the anomeric carbon of the donor is crucial. A wide array of donors are used in modern synthesis, including glycosyl halides (bromides, fluorides), trichloroacetimidates, thioglycosides, and diphenyl phosphates. rsc.orgumsl.edu
| Glycosylation Method | Glycosyl Donor Type | Promoter/Catalyst | Typical Selectivity | Reference |
| Koenigs-Knorr Reaction | Glycosyl Halide | Silver Salts (e.g., Ag₂O) | Dependent on C-2 group | umsl.edu |
| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Lewis Acids (e.g., TMSOTf) | High, solvent dependent | rsc.orgorganic-chemistry.org |
| Thioglycoside Activation | Thioglycoside | NIS/TfOH, DMTST | High, versatile | rsc.org |
| Phosphate Activation | Glycosyl Diphenyl Phosphate | Bis-thiourea catalyst | β-selective | frontiersin.org |
| (salen)Co Catalysis | Various Donors | (salen)Co complex | 1,2-trans | frontiersin.org |
Development of Synthetic Analogues and Derivatives
The synthesis of analogues and derivatives of a natural product is crucial for understanding its structure-activity relationships (SAR) and for developing new therapeutic agents with improved properties. nih.govmdpi.com This involves systematically modifying different parts of the parent molecule, such as the aglycone or the sugar unit. nih.gov
Synthetic strategies for generating analogues of a glycoside like this compound could include:
Aglycone Modification: Once a total synthesis of the aglycone is established, intermediates along the pathway can be intercepted and modified to produce analogues with altered ring systems, substituents, or stereochemistry.
Glycan Variation: Different monosaccharides or oligosaccharides can be attached to the natural aglycone (or a synthetic version) to explore the role of the carbohydrate part in biological activity.
Solid-Phase Synthesis: For generating a library of related compounds, solid-phase synthesis can be a highly efficient method. This approach involves attaching a building block to a resin and then carrying out subsequent reactions, allowing for rapid purification and the creation of numerous analogues. nih.gov
Fragment-Based Elaboration: In fragment-based approaches, small, simple fragments are first identified and then grown or linked to build a diverse set of molecules, which can be an efficient way to explore chemical space. patsnap.comopenaccessjournals.com
For example, various thiazole (B1198619) derivatives have been synthesized and evaluated for anticancer activity, demonstrating how the systematic modification of a core scaffold can lead to compounds with potent biological effects. mdpi.com Similarly, phosphinic dipeptide analogues are often synthesized to act as transition-state inhibitors for proteases, where the key is the construction of a specific backbone that mimics the enzymatic transition state. mdpi.com
Retrosynthetic Analysis in the Context of this compound
Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex organic molecules. numberanalytics.com The process involves mentally deconstructing the target molecule into simpler, commercially available precursors by breaking key bonds, a process known as disconnection. citycollegekolkata.orgdeanfrancispress.com This backward-looking approach helps to identify logical and efficient forward synthetic routes. slideshare.net
A hypothetical retrosynthetic analysis of this compound would begin with the most logical disconnection: the glycosidic bond.
Disconnection 1: The Glycosidic Bond. The C-O glycosidic bond is disconnected to yield two primary fragments: the this compound aglycone and a suitably protected glycosyl donor. This is a key strategic disconnection as it simplifies the complex target into two more manageable sub-targets. The forward reaction for this step would be a stereoselective glycosylation.
Disconnection 2: Aglycone Simplification. The aglycone itself would be further deconstructed. Based on its likely polycyclic terpenoid structure, disconnections would focus on strategic bond cleavages that correspond to powerful ring-forming reactions. For instance, bonds that could be formed via intramolecular cycloadditions or rearrangements would be prime candidates for disconnection. dicp.ac.cn This simplifies the fused ring system into more linear or monocyclic precursors.
Disconnection 3: Fragment Simplification. The process continues until the precursors are simplified to readily available starting materials. Functional Group Interconversions (FGIs) are often used in tandem with disconnections to change one functional group into another that might facilitate a key bond-breaking or bond-forming step. citycollegekolkata.orgdeanfrancispress.com
This systematic deconstruction allows chemists to map out multiple potential synthetic pathways and choose the one that offers the best combination of efficiency, stereocontrol, and practicality. citycollegekolkata.org
Expedient Synthetic Approaches for this compound Fragments
An expedient, or efficient, synthesis of molecular fragments is a cornerstone of modern synthetic chemistry, particularly for complex targets. nih.gov Rather than building a molecule in a purely linear fashion, convergent synthesis aims to create several key fragments independently, which are then combined late in the sequence. This approach is generally more efficient and higher-yielding.
For a molecule like this compound, a fragment-based approach would involve:
Independent Synthesis of the Aglycone Core: Developing a robust and scalable route to the core carbocyclic structure of the aglycone. This might involve leveraging diversity-oriented synthesis to create not just one core but a small library of related structures. researchgate.net
Preparation of the Glycosyl Donor: The carbohydrate fragment would be synthesized separately. This often involves a series of protection and deprotection steps to ensure only the desired hydroxyl group on the aglycone reacts and to control the stereochemistry of the glycosylation.
Fragment Coupling: The final key step is the coupling of the aglycone and sugar fragments. The success of the entire synthesis often hinges on the efficiency of this step. rsc.org
Fragment-based drug discovery (FBDD) is a related concept where small, low-molecular-weight fragments are screened for binding to a biological target. openaccessjournals.com Hits can then be grown or linked to produce a lead compound. While distinct from total synthesis, the principles of efficient fragment synthesis are shared, emphasizing modularity and the rapid exploration of chemical space. patsnap.comrsc.org
Preclinical Pharmacological and Biological Activity Profiling of Palmatoside a in Vitro and in Vivo Models
Immunomodulatory Activity
Palmatoside A has demonstrated notable immunomodulatory effects in preclinical studies. It is a component of Tinospora cordifolia, a plant extensively used in Ayurvedic medicine for its potential to enhance the immune system and increase the body's resilience to infections. nih.gov The immunomodulatory activity of compounds like this compound is associated with their ability to modulate cytokine production and activate immune cells. researchgate.net
Research on Tinospora cordifolia extracts, which contain this compound among other compounds, has shown significant immunomodulatory activity. nih.gov These extracts have been observed to enhance phagocytosis, the process by which immune cells engulf and destroy pathogens. nih.govnih.gov Specifically, certain fractions of Tinospora cordifolia have led to an increase in the percentage of phagocytosis by human neutrophil cells. nih.gov
Furthermore, compounds isolated from Tinospora cordifolia, including glycosides like this compound, have been linked to the enhancement of phagocytic activity and an increase in the generation of nitric oxide and reactive oxygen species, which are crucial for immune responses. nih.gov The immunomodulatory effects of Tinospora cordifolia are thought to be a result of the synergistic action of its various constituents. nih.gov
Table 1: Immunomodulatory Activity of this compound and Related Compounds
| Compound/Extract | Model System | Observed Effect | Reference |
|---|---|---|---|
| Tinospora cordifolia extracts (containing this compound) | Human neutrophil cells | Increased percentage of phagocytosis | nih.gov |
| Cordifolioside A and Syringin (from Tinospora cordifolia) | In vitro | Reported immunomodulatory activity | nih.gov |
| Other isolated compounds from Tinospora cordifolia | Human neutrophil cells | Significant enhancement in phagocytic activity; Increased nitric oxide and reactive oxygen species generation | nih.gov |
| Glycosides from Tinospora cordifolia | In vitro | Enhance phagocytosis | nih.gov |
Antineoplastic and Cytotoxic Efficacy in Cellular Models
The antineoplastic and cytotoxic potential of compounds derived from medicinal plants is an area of active research. While specific studies focusing solely on this compound's cytotoxic efficacy are limited, research on plant extracts containing similar compounds provides some insight. For instance, various extracts from Tinospora cordifolia, which contains this compound, have been investigated for their cytotoxic effects on different cancer cell lines. researchgate.net
The evaluation of antitumor drugs often involves in vitro models like tumor spheroid cultures to assess cytotoxicity and apoptosis-inducing effects. esmed.org The stability of the cytotoxic efficacy of antineoplastic agents is a critical factor in these studies. nih.gov
It is important to note that the cytotoxic activity of plant extracts can be attributed to a variety of secondary metabolites. researchgate.net For example, the cytotoxic effects of some plant extracts have been demonstrated against cell lines such as human lung adenocarcinoma (A549), ovarian teratocarcinoma (PA-1), and pancreatic cancer (Mia-Pa-Ca-2) cells. nih.gov
Table 2: Cytotoxic Activity of Related Plant Extracts
| Plant Extract/Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Tinospora cordifolia extracts | Various cancer cell lines | Investigated for cytotoxic effects | researchgate.net |
| Platinum nanoparticles (green synthesized) | A549, PA-1, Mia-Pa-Ca-2 | Cytotoxic effect on cancer cells | nih.gov |
| α-asarone (from Acorus calamus) | A549 cells | Good cytotoxic effect | researchgate.net |
Antioxidant Efficacy Assessments
This compound is a constituent of plants that have been traditionally recognized for their antioxidant properties. banglajol.info The antioxidant potential of plant extracts is often evaluated through various in vitro assays that measure their ability to scavenge free radicals. jpionline.org
Extracts from plants known to contain furanoid diterpene glucosides like this compound have shown significant antioxidant activity. colab.ws The antioxidant capacity is often attributed to the presence of polyphenolic compounds, including flavonoids and tannins. mdpi.com For example, studies on Anabasis aretioïdes have demonstrated considerable antioxidant efficacy, which is strongly correlated with its polyphenol and flavonoid content. mdpi.com
Different methods are employed to assess antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the non-enzymatic SOD (superoxide dismutase) mimic method. nih.govresearchgate.net Research on Fibraurea tinctoria has shown that its methanol (B129727) extract and isolated compounds exhibit very strong antioxidant activity. nih.gov
Table 3: Antioxidant Activity of Related Plant Extracts and Compounds
| Plant/Extract | Assay Method | Result | Reference |
|---|---|---|---|
| Anabasis aretioïdes hydroethanolic extract | DPPH | IC₅₀ of 51.28 ± 0.91 mg Asc. equivalence/mL | mdpi.com |
| Fibraurea tinctoria methanol extract | Non-enzymatic SOD mimic | IC₅₀ of 18 ppm | nih.gov |
| Palmatine (B190311) (from Fibraurea tinctoria) | Non-enzymatic SOD mimic | IC₅₀ of 28 ppm | nih.gov |
| Tinospora cordifolia leaf essential oil | DPPH | IC₅₀ of 25 ± 0.3 µg/mL | researchgate.net |
Anti-inflammatory Response Investigations
This compound has been investigated for its anti-inflammatory properties. It demonstrates a significant ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activity, a key regulator of inflammatory responses. vulcanchem.com In vitro studies have shown that this compound can reduce NF-κB activation by 52% at a concentration of 10 μg/ml. vulcanchem.com This action is believed to be due to its interference with the IκB kinase (IKK) complex. vulcanchem.com
The anti-inflammatory effects of natural compounds are a major area of research, as chronic inflammation is linked to numerous diseases. ul.iefrontiersin.org Bioactive compounds from medicinal plants, including alkaloids, flavonoids, and terpenes, are known to possess anti-inflammatory properties. frontiersin.orgphytopharmajournal.com For instance, the alkaloid palmatine, which is structurally related to this compound, has been reported to have anti-inflammatory effects. nih.gov
The mechanism of action for many natural anti-inflammatory agents involves the modulation of pathways like the NF-κB signaling pathway. frontiersin.org
Table 4: Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|
| This compound | TNF-α-induced NF-κB activity | 52% reduction in NF-κB activation at 10 μg/ml | vulcanchem.com |
| Palmatine | Not specified in provided context | Reported anti-inflammatory effects | nih.gov |
| Various natural products (polysaccharides, flavonoids, etc.) | Wnt/β-catenin pathway, NF-κB signaling pathway | Anti-inflammatory effects | frontiersin.org |
Neuroprotective Potential in Preclinical Models
The neuroprotective effects of natural compounds are of significant interest for the potential treatment of neurodegenerative diseases. While direct studies on this compound are limited, the related alkaloid palmatine has been shown to exhibit neuroprotective activity. nih.gov
In a preclinical model using Caenorhabditis elegans with human amyloid-β (Aβ), treatment with palmatine significantly delayed the paralytic process and reduced elevated levels of reactive oxygen species. nih.gov These findings suggest that palmatine's neuroprotective effects may be mediated through the enhancement of antioxidant defense mechanisms. nih.gov
Furthermore, palmatine has been observed to induce the expression of small heat shock proteins (sHSPs), which play a role in protein folding and may contribute to its neuroprotective action against Aβ toxicity. nih.gov The study concluded that palmatine inhibits Aβ aggregation and toxicity by boosting antioxidant defenses and sHSP expression. nih.gov
Table 5: Neuroprotective Effects of Palmatine in a Preclinical Model
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Palmatine | Aβ-transgenic Caenorhabditis elegans | Delayed paralysis, reduced reactive oxygen species | nih.gov |
| Palmatine | Aβ-transgenic Caenorhabditis elegans | Induced expression of small heat shock proteins | nih.gov |
| Palmatine | Aβ-transgenic Caenorhabditis elegans | Inhibited Aβ aggregation and toxicity | nih.gov |
Antimicrobial Activity Against Pathogenic Microorganisms
Plant-derived compounds represent a promising source of new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance. nih.gov Terpenoids, a class of compounds to which this compound belongs, have demonstrated antimicrobial activity against a range of pathogenic microorganisms, including bacteria, fungi, viruses, and protozoa. nih.gov
While specific data on this compound's antimicrobial spectrum is not detailed in the provided search results, extracts from plants containing similar compounds have shown efficacy. For example, ethanolic extracts of various plants have been effective against pathogens like S. aureus, Streptococcus spp., E. coli, and Proteus spp. scielo.org.mx
The antimicrobial action of plant extracts is often attributed to their complex mixture of secondary metabolites. nih.gov These compounds can act through various mechanisms, such as disrupting the cell wall and altering the cytoplasmic pH of the microorganisms. nih.gov
Table 6: Antimicrobial Activity of Related Plant Extracts
| Plant Extract | Target Microorganisms | Result | Reference |
|---|---|---|---|
| Ethanolic extracts of Ibervillea sonorae, Populus alba, etc. | S. aureus, Streptococcus spp., E. coli, Proteus spp., etc. | Effective in eliminating pathogens | scielo.org.mx |
| Methanolic extract of Oxalis corniculata | E. coli, Salmonella Typhi, Klebsiella pneumoniae, etc. | Showed highest potential with significant zones of inhibition | researchgate.net |
| Ethanolic roselle extract | Bacillus cereus, Staphylococcus aureus, E. coli, etc. | Significant antibacterial activity | nih.gov |
Enzyme Modulatory Activities
This compound has been shown to modulate the activity of certain enzymes. One notable activity is its inhibition of the QR2 enzyme, with a reported 68.3% inhibition at a concentration of 11.5 μg/ml. vulcanchem.com
The modulation of enzyme activity is a key mechanism through which many therapeutic agents exert their effects. For instance, the inhibition of soluble epoxide hydrolase (sEH) is an emerging strategy for treating various diseases, as it increases the levels of beneficial epoxyeicosatrienoic acids (EETs). ijpsonline.com While not directly linked to this compound in the provided results, this highlights the importance of enzyme modulation by natural compounds.
Computational models have also predicted that this compound may bind to several molecular targets, including the Nuclear Factor NF-κB p105 Subunit and Hypoxia-Inducible Factor 1 Alpha (HIF-1α), suggesting a broader potential for enzyme and protein modulation. vulcanchem.com
Table 7: Enzyme Modulatory Activity of this compound
| Compound | Enzyme/Target | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| This compound | QR2 enzyme | 68.3% inhibition | 11.5 μg/ml | vulcanchem.com |
| This compound | Nuclear Factor NF-κB p105 Subunit | Predicted binding probability of 96.37% | N/A | vulcanchem.com |
| This compound | Hypoxia-Inducible Factor 1 Alpha (HIF-1α) | Predicted binding probability of 92.92% | N/A | vulcanchem.com |
Mechanistic and Molecular Studies of Palmatoside a
Identification of Cellular and Subcellular Targets
The investigation into the biological mechanisms of Palmatoside A has involved identifying its primary cellular and subcellular points of interaction. Computational predictions and in vitro studies have begun to map out these targets. Macrophages, key cells in the immune response, have been suggested as a potential cellular target, as related "Palmatosides" have been noted to enhance phagocytosis, a primary function of these cells mdpi.com.
In silico modeling has provided more specific subcellular target predictions. Using Super-PRED models, several potential molecular targets for this compound have been identified based on binding probability. vulcanchem.com These predictions point towards key proteins involved in inflammation and cellular stress responses. The primary predicted targets include the Nuclear Factor NF-κB p105 Subunit, the Hypoxia-Inducible Factor 1 Alpha (HIF-1α), and the Cannabinoid CB2 Receptor. vulcanchem.com The high binding probabilities suggest these proteins are significant sites of action for this compound.
| Predicted Molecular Target | Prediction Model | Binding Probability (%) | Reference |
|---|---|---|---|
| Nuclear Factor NF-κB p105 Subunit | Super-PRED | 96.37 | vulcanchem.com |
| Hypoxia-Inducible Factor 1 Alpha (HIF-1α) | Super-PRED | 92.92 | vulcanchem.com |
| Cannabinoid CB2 Receptor | Super-PRED | 93.49 | vulcanchem.com |
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)
This compound exerts its biological effects through direct molecular interactions with various macromolecules, particularly proteins and enzymes that regulate cellular pathways. These interactions are typically non-covalent, involving forces such as hydrogen bonds and hydrophobic interactions that stabilize the binding of the compound to the active or allosteric sites of the target protein. nih.govmdpi.com
Experimental assays have confirmed the inhibitory effect of this compound on specific enzymes. A notable interaction is with the Cyclooxygenase-1 (COX-1) enzyme, where this compound demonstrated significant inhibition. vulcanchem.com Furthermore, its mechanism of interfering with the NF-κB pathway is attributed to its ability to interact with the IκB kinase (IKK) complex. vulcanchem.com This interaction is crucial as the IKK complex is responsible for phosphorylating the inhibitor of NF-κB, which is a key step in the activation of the pathway. Another study involving in silico screening of compounds from Tinospora cordifolia identified glycogen (B147801) phosphorylase as a potential target for a compound listed as "palmatoside," suggesting a possible role in glucose metabolism. researchgate.net
| Target Macromolecule/Enzyme | Observed Effect | Quantitative Data | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Inhibition | 52% inhibition at 10 μg/ml | vulcanchem.com |
| IκB kinase (IKK) complex | Interference | Not quantified | vulcanchem.com |
| Glycogen Phosphorylase | Predicted Inhibition (as "palmatoside") | Binding affinity predicted via docking | researchgate.net |
Elucidation of Signal Transduction Pathway Modulation
A primary focus of mechanistic studies on this compound has been its ability to modulate critical signal transduction pathways, particularly those related to inflammation. The most well-documented effect is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway. vulcanchem.com NF-κB is a central regulator of inflammatory responses, and its activation is triggered by stimuli like Tumor Necrosis Factor-alpha (TNF-α). berkeley.eduzoologytalks.com this compound has been shown to significantly inhibit TNF-α-induced NF-κB activity. vulcanchem.com This is achieved by interfering with the IκB kinase (IKK) complex, which in turn prevents the degradation of the IκBα inhibitor and the subsequent nuclear translocation of the active NF-κB subunits. vulcanchem.com
In addition to the NF-κB pathway, this compound is predicted to modulate the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. vulcanchem.com HIF-1α is a key transcription factor in the cellular response to low oxygen levels (hypoxia) and is also implicated in inflammation and cancer. The potential for this compound to act as a dual inhibitor of both NF-κB and HIF-1α suggests it could have a broad impact on interconnected signaling cascades that govern inflammation and cell survival. vulcanchem.com
Analysis of Gene Expression and Proteomic Alterations
While the modulation of signaling pathways like NF-κB by this compound is established, comprehensive studies detailing the global changes in gene expression or the resulting proteomic profiles are not widely available in the current scientific literature. Differential gene expression analysis is a standard method to identify which genes are up- or down-regulated following treatment with a compound. github.io Similarly, proteomic analyses identify and quantify large-scale changes in the protein composition of a cell or tissue in response to a stimulus. uni-freiburg.demdpi.com
Based on its known mechanism, it can be inferred that this compound would alter the expression of genes regulated by the NF-κB pathway. Inhibition of NF-κB translocation to the nucleus would be expected to down-regulate the transcription of its target genes, which include a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. However, specific experimental data from RNA-sequencing or microarray analyses on this compound are needed to confirm these downstream effects and to discover other potential gene regulatory impacts.
In Silico Approaches for Mechanism Prediction (e.g., Molecular Docking)
In silico methods, such as molecular docking and computational modeling, have been instrumental in predicting the mechanisms of action and molecular targets of this compound, guiding further experimental validation. vulcanchem.comunica.it These computational approaches simulate the interaction between a small molecule (ligand) and a protein (receptor) to predict binding affinity and conformation. researchgate.net
Molecular docking studies have reinforced the hypothesis that this compound is a potential dual inhibitor of NF-κB and HIF-1α. vulcanchem.com Furthermore, computational predictions using Super-PRED models have calculated high binding probabilities of this compound to the NF-κB p105 subunit (96.37%) and HIF-1α (92.92%), aligning with experimental observations of its inhibitory effects on these pathways. vulcanchem.com These models also predicted a high probability of interaction with the Cannabinoid CB2 Receptor (93.49%). vulcanchem.com
In a separate in silico study, various constituents from Tinospora cordifolia, including a compound identified as "palmatoside," were docked against glycogen phosphorylase to explore their potential as hypoglycemic agents. researchgate.net While not exclusively focused on this compound, this research highlights the utility of molecular docking in screening for and predicting the enzymatic inhibitory potential of this class of compounds. researchgate.net
Structure Activity Relationship Sar Investigations of Palmatoside a
Impact of Glycosidic Moiety on Biological Activity
The presence of a sugar, or glycosidic, moiety is a defining feature of many naturally occurring bioactive compounds, including Palmatoside A. nih.gov This sugar group can be crucial for activity or it may serve to improve the compound's pharmacokinetic properties, such as solubility. nih.govontosight.ai
Role of the Diterpene Core Structure in Biological Profiles
This compound is built upon a complex diterpene core, a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. vulcanchem.commdpi.comnih.gov The core scaffold of these molecules provides the fundamental three-dimensional structure upon which various functional groups are arranged, dictating how the compound interacts with biological targets. nih.gov
Diterpenoids are a major class of active compounds, and their activity is often linked to their specific structural architecture, such as the clerodane-type skeleton found in relatives of this compound. nih.govresearchgate.net This core structure is not merely a passive scaffold; its rigidity, conformation, and the spatial arrangement of its rings are critical determinants of biological function. ontosight.ai For example, indole (B1671886) diterpenoids, which combine a diterpene skeleton with an indole ring, exhibit a range of activities that are dependent on the core's cyclization pattern. nih.gov Similarly, the unique carbocyclic systems in other diterpenes, such as the 6/5/7/5-fused core of harzianelactones, are directly linked to their phytotoxicity. mdpi.com The pentacyclic system of this compound, which includes multiple oxygen-containing rings, creates a specific and complex topology that is integral to its observed anti-inflammatory activity. vulcanchem.com
Influence of Specific Substituents and Stereochemistry on Activity
Beyond the glycosidic unit and the core skeleton, the specific functional groups attached to the molecule and their three-dimensional arrangement (stereochemistry) have a profound impact on biological activity. numberanalytics.comijpsjournal.com
The nature and position of substituents can dramatically alter a compound's potency and function. wikipedia.org In the case of this compound, key features include a furan (B31954) ring and multiple oxygenated functional groups like hydroxyls and ketones. vulcanchem.com The presence and placement of these groups are critical. For example, in related manzamine alkaloids, modifications to different functional groups led to a diverse range of analogues with varied antimalarial and antineuroinflammatory activities. nih.gov
Stereochemistry is also of paramount importance, as biological systems are chiral and often interact selectively with only one stereoisomer of a molecule. numberanalytics.comijpsjournal.com A molecule's specific configuration at its chiral centers is crucial for its biological activity. ontosight.aimichberk.com Many drugs are sold as single enantiomers because one form is significantly more active or has a better safety profile than its mirror image. ijpsjournal.com this compound possesses multiple chiral centers, and its specific stereochemical configuration is a defining characteristic of the molecule. ontosight.ai The precise spatial arrangement of its substituents, described by designations such as R/S or cis/trans, dictates how it fits into the binding site of a biological target, much like a key fits into a lock. numberanalytics.comuou.ac.in Any change to this stereochemistry, for instance creating an epimer like epi-12-palmatoside G, could lead to a significant alteration in biological function. smolecule.com
Table 1: Comparison of Biological Activity in Palmatoside Analogues
| Compound | Key Structural Difference | Reported Biological Activity | IC₅₀ Value | Reference(s) |
| This compound | Baseline Structure | NF-κB Inhibition | Reduces activation by 52% at 10 µg/ml | vulcanchem.com |
| Palmatoside B | Structural Analogue | Stronger NF-κB Inhibition | 15.7 µM | vulcanchem.com |
| Palmatoside C | Structural Analogue | Moderate NF-κB Inhibition | 24.1 µM | vulcanchem.com |
Computational and In Silico SAR Approaches
In modern drug discovery, computational methods are used to predict the biological activity of chemical compounds, saving time and resources compared to traditional synthesis and screening. nih.gov These in silico techniques, which include QSAR modeling and drug design principles, are vital for understanding and optimizing the SAR of complex molecules like this compound. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that builds mathematical models to correlate the chemical structure of compounds with their biological activity. wikipedia.orgprotoqsar.com The process involves transforming the molecular structure into numerical descriptors (e.g., electronic, steric, or topological properties) and then using statistical methods to create a predictive algorithm. protoqsar.commdpi.com
These models allow researchers to estimate the activity of new, unsynthesized molecules based solely on their proposed structure. protoqsar.com The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, building a model with a "training set" of compounds, and then validating its predictive power using a "test set". mdpi.comresearchgate.net For complex natural products like diterpenoids, QSAR can help identify the key structural features that govern their activity, such as their anti-inflammatory or cytotoxic effects. researchgate.net While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to related compound classes, demonstrating its potential to guide the design of new this compound derivatives with enhanced potency. mdpi.comindexcopernicus.com The performance of QSAR models has been shown to improve with advanced machine learning techniques like graph neural networks. biorxiv.org
Drug design strategies are broadly categorized into two main approaches: ligand-based and structure-based design. nih.goviaanalysis.com
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. nih.gov This method relies on the knowledge of molecules (ligands) that are known to interact with the target. iaanalysis.com By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential 3D arrangement of features necessary for biological activity, guiding the design of new molecules with similar properties. nih.gov
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, typically from techniques like X-ray crystallography. nih.goviaanalysis.com This approach involves using computational tools like molecular docking to simulate how a ligand, such as this compound, might bind to the active site of its target. frontiersin.org By visualizing these interactions, researchers can rationally design modifications to the ligand to improve its fit and increase its potency. iaanalysis.com Deep learning models are increasingly combining both ligand- and structure-based approaches to accelerate the discovery of novel, potent molecules. isef.net For this compound, docking studies on related compounds support the idea that they bind to specific kinase enzymes, providing a basis for rational drug design efforts. nih.gov
Future Research Directions and Translational Perspectives for Palmatoside a
Exploration of Novel Biological Targets and Therapeutic Areas
Initial research has identified Palmatoside A's activity against inflammation and its potential immunomodulatory effects. vulcanchem.com It has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activity, a key pathway in inflammatory responses. vulcanchem.com However, the full spectrum of its biological targets remains largely unexplored.
Future research should aim to identify novel molecular targets of this compound. This could unveil new therapeutic avenues beyond inflammation. For instance, its structural analogues have shown varied biological activities, suggesting that this compound may also interact with a broader range of proteins. vulcanchem.com Computational modeling predicts potential interactions with targets such as Hypoxia-Inducible Factor 1 Alpha (HIF-1α) and the Cannabinoid CB2 Receptor, which warrants experimental validation. vulcanchem.com
A deeper understanding of its mechanism of action could open up its application in other therapeutic areas, including autoimmune diseases, neuroinflammatory disorders, and certain types of cancer where NF-κB and HIF-1α signaling are implicated.
Development of Advanced Synthetic Methodologies for this compound and Analogues
The natural isolation of this compound from plant sources like Neocheiropteris palmatopedata, Jateorhiza palmata, and Tinospora cordifolia can be limiting for large-scale production and further drug development. vulcanchem.com Therefore, the development of efficient and scalable synthetic methodologies is crucial.
Future synthetic strategies should focus on:
Total Synthesis: Achieving a total synthesis of this compound would not only provide a reliable source of the compound but also allow for the creation of diverse analogues.
Analogue Synthesis: The synthesis of structural analogues is critical for establishing structure-activity relationships (SAR). By modifying specific functional groups on the this compound scaffold, researchers can optimize its potency, selectivity, and pharmacokinetic properties. For example, analogues like Palmatoside B and Palmatoside C have already demonstrated different inhibitory profiles against NF-κB and COX-1. vulcanchem.com
Derivatization: Exploring derivatization techniques, such as acetylation of hydroxyl groups, may enhance properties like membrane permeability and bioavailability. vulcanchem.com
These synthetic advancements will be instrumental in generating a library of compounds for comprehensive biological screening and lead optimization.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is essential. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound.
Genomics and Transcriptomics: These technologies can identify genes whose expression is altered by this compound treatment. This can help to pinpoint the cellular pathways modulated by the compound and provide insights into its mechanism of action. For instance, understanding how this compound affects the expression of genes involved in inflammation can further clarify its anti-inflammatory properties.
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify the direct binding partners of this compound and downstream changes in protein expression and post-translational modifications. This can validate predicted targets and uncover novel protein interactions.
Metabolomics: This approach can reveal changes in the metabolic profile of cells or organisms in response to this compound. This is particularly relevant for understanding its effects on metabolic disorders and for identifying potential biomarkers of its activity.
The application of these technologies will be crucial for building a comprehensive systems-level understanding of this compound's pharmacology.
Preclinical Development of this compound as a Research Tool or Lead Compound
Before this compound can be considered for clinical trials, extensive preclinical development is necessary. This involves a multi-faceted approach to evaluate its potential as both a research tool and a therapeutic lead compound.
As a research tool , this compound can be used to probe the biological functions of its molecular targets. Its specific inhibitory effects on pathways like NF-κB make it a valuable molecule for studying the roles of these pathways in various disease models.
As a lead compound , the preclinical development of this compound should focus on:
In vitro and in vivo efficacy studies: Comprehensive studies in relevant cell-based and animal models of disease are needed to confirm its therapeutic potential.
Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.
Lead optimization: Based on SAR studies from synthetic analogues, the chemical structure of this compound can be modified to improve its drug-like properties.
Through rigorous preclinical evaluation, the most promising candidates based on the this compound scaffold can be identified for further development towards clinical applications.
Q & A
Q. How is Palmatoside A isolated and purified from its natural source?
this compound is isolated from the fern Neocheiropteris palmatopedata using silica gel column chromatography and further purified via Sephadex LH-20 gel filtration. The process yields 0.4 g of crude extract, with final purification achieving 4 mg of this compound. Key steps include solvent partitioning, gradient elution (e.g., chloroform-methanol mixtures), and monitoring fractions via TLC .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Structural elucidation relies on 1H NMR, 13C NMR, and HRESIMS analyses. For example, NMR data identify glycosidic protons (δ 3.0–5.5 ppm) and aglycone signals, while HRESIMS confirms the molecular formula (e.g., m/z 635.1629 [M-H]⁻). 2D NMR experiments (COSY, HSQC, HMBC) map connectivity between sugar moieties and the kaempferol aglycone .
Q. What are the primary biological activities reported for this compound?
this compound inhibits NF-κB signaling (IC₅₀ = 15.2 μM) and aromatase activity (IC₅₀ = 0.23 μM), measured using TNF-α-activated HEK293 reporter cells and fluorescence-based CYP19 enzyme assays, respectively. Dose-response curves are constructed using 5–6 concentrations across three independent experiments .
Q. How can researchers assess the purity of isolated this compound?
Purity is validated via HPLC-UV/Vis (λ = 254 nm) and LC-MS profiling. Silica gel TLC (chloroform:methanol:water, 7:3:0.5) with vanillin-sulfuric acid staining is used for preliminary checks. NMR spectral clarity (absence of extraneous peaks) further confirms purity .
Q. What molecular descriptors (e.g., molecular weight, functional groups) define this compound?
this compound has a molecular weight of 636.17 g/mol (C₃₀H₃₆O₁₅) and features a kaempferol core with β-D-glucopyranosyl and epoxy-methano substituents. Key functional groups include hydroxyls (phenolic), glycosidic bonds, and an epoxide ring .
Advanced Research Questions
Q. How should dose-response experiments for this compound’s NF-κB inhibition be designed?
Use HEK293 cells stably transfected with NF-κB luciferase reporters . Pre-treat cells with this compound (0–50 μM) for 1 hr, then stimulate with TNF-α (10 ng/mL) for 6 hrs. Lyse cells and quantify luciferase activity. Normalize data to vehicle controls and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound?
Cross-validate assays using standardized positive controls (e.g., naringenin for aromatase) and ensure consistent cell passage numbers. Replicate experiments across multiple labs to rule out technical variability. Report full methodological details (e.g., NADPH regeneration system composition in aromatase assays) to enable direct comparisons .
Q. How can glycosidic linkage positions in this compound be unambiguously determined?
Combine enzymatic hydrolysis (e.g., β-glucosidase treatment) with 2D NMR (ROESY/NOESY) to identify inter-glycosidic NOE correlations. Compare hydrolyzed products to authentic standards via LC-MS. For challenging linkages, employ permethylation analysis followed by GC-MS .
Q. What computational approaches support mechanistic studies of this compound?
Perform molecular docking (e.g., AutoDock Vina) to model interactions between this compound and NF-κB subunits (e.g., p65) or aromatase (PDB ID: 3EQM). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with mutagenesis data .
Q. How should researchers optimize high-throughput screening for this compound derivatives?
Use 384-well plate formats with robotic liquid handling. For aromatase assays, pre-mix test compounds with NADPH regeneration buffer and CYP19 enzyme. Measure fluorescence (ex/em: 485/530 nm) at 30-min intervals. Include Z’-factor validation (≥0.5) to confirm assay robustness. Prioritize derivatives with >50% inhibition at 10 μM .
Methodological Notes
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid duplicating tables/figures in text. Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA for multi-group comparisons) .
- Reproducibility : Document batch-to-batch variability in plant extracts and cell line authentication (e.g., STR profiling). Share raw NMR/MS data in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
